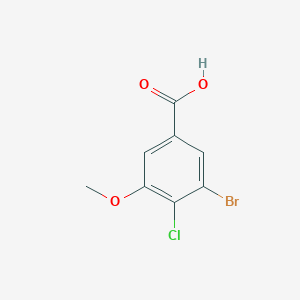

3-Bromo-4-chloro-5-methoxybenzoic acid

Description

The exact mass of the compound this compound is 263.91888 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFRDMLPBOPNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-5-methoxybenzoic Acid

CAS Number: 2089300-59-2

This technical guide provides a comprehensive overview of the available scientific and technical information for 3-Bromo-4-chloro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated and methoxylated derivative of benzoic acid. Its structure lends itself to a variety of chemical transformations, making it a potentially valuable building block in organic synthesis. While extensive experimental data is not publicly available, key properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2089300-59-2 | [1] |

| Molecular Formula | C₈H₆BrClO₃ | N/A |

| Molecular Weight | 265.49 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)Br)Cl | N/A |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Purity | Typically >95% | Supplier Data |

Note: Some properties are based on typical values from chemical suppliers and may vary.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Essential for determining the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton.

-

MS (Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern.

-

IR (Infrared Spectroscopy): Helps to identify functional groups present in the molecule.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the compound.[2]

Researchers interested in these data should contact commercial suppliers for specific certificates of analysis.

Synthesis Protocols

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the searched literature. However, the synthesis of structurally similar substituted benzoic acids can provide valuable insights into potential synthetic routes. These methods often involve the oxidation of a corresponding toluene (B28343) or benzyl (B1604629) alcohol, or the carboxylation of a Grignard or organolithium reagent.

For illustrative purposes, a general synthetic approach for a related compound, 6-Bromo-3-methoxy-2-methylbenzoic acid, involves a two-step process:

-

Regioselective Bromination: The starting material, 2,3-dimethylanisole, undergoes bromination, typically using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3]

-

Directed Ortho-metalation and Carboxylation: The resulting bromo-derivative is then treated with a strong base, such as n-butyllithium, to form an aryllithium intermediate. This intermediate is subsequently quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group.[3]

A plausible synthetic workflow for such a transformation is outlined below.

Caption: Generalized workflow for the synthesis of a substituted benzoic acid.

It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Analytical Methods

Standard analytical techniques can be employed for the quality control and characterization of this compound. A general workflow for the analysis of a synthesized substituted benzoic acid is presented below.

References

An In-depth Technical Guide on the Physical Properties of 3-Bromo-4-chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 3-Bromo-4-chloro-5-methoxybenzoic acid. Due to a lack of experimentally determined values in publicly accessible literature, this guide presents computationally predicted data to offer an estimate of the compound's physical characteristics. Furthermore, standardized experimental protocols for determining key physical properties of solid organic compounds are detailed to guide researchers in their own empirical assessments.

Core Physical Properties

The physical properties of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. While experimental data for this compound is limited, computational models provide valuable estimations.

Data Presentation

The following table summarizes the computed physical properties for this compound. These values are derived from computational chemistry models and should be considered as estimates pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₃ | PubChem[1] |

| Molecular Weight | 265.49 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Purity | 98% | Commercial Supplier |

| Storage Temperature | Room Temperature | Commercial Supplier |

Experimental Protocols

Precise determination of physical properties requires standardized experimental procedures. The following are detailed methodologies for key experiments applicable to solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Principle: The temperature at which a solid substance transitions to a liquid state at atmospheric pressure is its melting point. Pure crystalline solids typically exhibit a sharp melting range (0.5-1°C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

-

Heating: The sample is heated at a steady rate of 1-2°C per minute.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (for solids that melt and do not decompose)

While this compound is a solid at room temperature, its boiling point at a given pressure is a fundamental physical constant.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

Procedure (Micro-Boiling Point Method):

-

A small amount of the molten this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in an oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, formulation, and biological testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The mixtures are agitated vigorously using a vortex mixer or by stirring for a set period.

-

Observation: The samples are visually inspected for the dissolution of the solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding more solute until saturation is reached and then calculating the concentration. For carboxylic acids, solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) should also be assessed to understand its acidic nature.[4][5][6][7]

Logical Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid organic compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C8H6BrClO3 | CID 122129653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

Spectroscopic Characterization of 3-Bromo-4-chloro-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 3-Bromo-4-chloro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, standardized experimental protocols for acquiring such data are detailed, alongside a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring and known fragmentation patterns of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H |

| ~7.6 - 7.8 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Predictions are based on substituent effect calculations on a benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (acid) |

| ~155 - 160 | C-OCH₃ |

| ~135 - 140 | C-Cl |

| ~130 - 135 | C-COOH |

| ~125 - 130 | C-H |

| ~115 - 120 | C-H |

| ~110 - 115 | C-Br |

| ~56 | -OCH₃ |

Predictions are based on established substituent chemical shift (SCS) effects for benzene derivatives.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2500 - 3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| 1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

| 1250 - 1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000 - 1100 | Strong | C-O stretch (Aryl ether) |

| ~800 - 900 | Strong | C-H out-of-plane bend (Aromatic) |

| ~600 - 800 | Medium | C-Cl stretch |

| ~550 - 650 | Medium | C-Br stretch |

Predictions are based on typical IR absorption frequencies for common functional groups.[1][2][3]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Predicted Relative Abundance |

| 264/266/268 | [M]⁺ | Moderate (Isotopic pattern for Br and Cl) |

| 249/251/253 | [M - CH₃]⁺ | High |

| 219/221/223 | [M - COOH]⁺ | Moderate |

| 184/186 | [M - COOH - Cl]⁺ or [M - COOH - Br]⁺ | Moderate |

| 156/158 | [M - COOH - Cl - CO]⁺ or [M - COOH - Br - CO]⁺ | Moderate |

Predictions are based on common fragmentation pathways for benzoic acids and halogenated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shift of the acidic proton.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method for solid samples.

-

KBr Pellet : Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a benzoic acid, LC-MS is generally preferred.

-

Ionization : Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids, and can be run in either positive or negative ion mode.

-

Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and elucidate the structure.

-

Data Analysis : Interpret the mass spectrum by identifying the molecular ion peak and analyzing the fragmentation pattern to confirm the molecular structure. Pay close attention to the isotopic distribution patterns characteristic of bromine and chlorine.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound such as this compound.

References

An In-depth Technical Guide on the Solubility Profile of 3-Bromo-4-chloro-5-methoxybenzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 3-Bromo-4-chloro-5-methoxybenzoic acid (CAS No. 2089300-59-2). Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established experimental protocols for determining the solubility of aromatic carboxylic acids. It is intended to serve as a foundational resource for researchers seeking to establish the solubility characteristics of this compound in various solvent systems. The guide details methodologies for both thermodynamic and kinetic solubility assays, offering a roadmap for generating the necessary data for research and development purposes.

Introduction

This compound is a halogenated and methoxylated benzoic acid derivative.[1][2] Its chemical structure suggests potential applications in medicinal chemistry and materials science, where solubility is a critical parameter influencing bioavailability, formulation, and reaction kinetics. Understanding the solubility profile is a prerequisite for any meaningful application. This guide outlines the standard methodologies that can be employed to determine this crucial physical property.

Compound Information:

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield any quantitative experimental data for the solubility of this compound. Therefore, the following table is presented as a template for researchers to populate once experimental work has been conducted. It is recommended to determine solubility in a range of solvents relevant to potential applications, including aqueous buffers at various pH values, and common organic solvents.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| pH 1.2 Buffer (0.1 N HCl) | 37 | Shake-Flask | ||

| pH 4.5 Buffer (Acetate) | 37 | Shake-Flask | ||

| pH 6.8 Buffer (Phosphate) | 37 | Shake-Flask | ||

| pH 7.4 Buffer (Phosphate) | 37 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that are widely accepted for determining the solubility of organic compounds and are suitable for characterizing this compound.

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[2] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., 2 mL) in a glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, the suspension can be centrifuged or filtered to separate the solid phase from the saturated solution. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[2]

For ionizable compounds like carboxylic acids, solubility is highly dependent on pH. The intrinsic solubility is the solubility of the neutral form of the compound.

Protocol:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

-

Solubility Determination: Perform the shake-flask method as described in section 3.1 for each buffer solution.

-

pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to ensure it has not shifted significantly.[2]

-

Data Analysis: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution.[4][5] This method is faster but may overestimate the thermodynamic solubility as it can lead to the formation of supersaturated solutions.[2]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate. Then, add the aqueous buffer to each well to achieve the desired final compound concentrations.[1][5]

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method (e.g., 1 to 2 hours).[6]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done by various methods:

-

Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that remains clear (free of precipitate).

Visualizations

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct experimental solubility data for this compound is not currently available, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. The shake-flask method is recommended for obtaining definitive thermodynamic solubility data, which is essential for drug development and other research applications. For higher throughput screening, kinetic solubility assays can provide valuable initial estimates. Researchers are encouraged to use these methodologies to generate a comprehensive solubility profile for this compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. who.int [who.int]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

An In-Depth Technical Guide to the Safety and Handling of 3-Bromo-4-chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-bromo-4-chloro-5-methoxybenzoic acid (CAS No. 2089300-59-2). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring bromine, chlorine, and methoxy (B1213986) substituents on the benzoic acid backbone, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2089300-59-2 |

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 265.49 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (form may vary) |

| Storage Temperature | Ambient Storage |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The known hazard statements associated with this compound are summarized in Table 2. It is imperative to handle this chemical with appropriate caution, adhering to all safety protocols.[1]

Table 2: Hazard Classification of this compound

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The signal word for this chemical is "Warning".[1]

Safety and Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. The following sections detail the necessary personal protective equipment (PPE), engineering controls, and specific handling procedures.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Eyewash Stations and Safety Showers: These emergency facilities should be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or puncture before and during use.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator with an appropriate filter should be used.

Handling Procedures

-

Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.

-

Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

If on Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear appropriate PPE, including respiratory protection.

-

Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

The following diagram outlines the emergency response procedure for a spill.

Caption: Emergency response workflow for a spill of this compound.

Reactivity and Stability

This compound is expected to be stable under normal laboratory conditions. However, as with many substituted benzoic acids, it should be kept away from strong oxidizing agents. The carboxylic acid functional group can undergo typical reactions such as esterification and amidation. The halogen substituents on the aromatic ring are generally stable but may participate in certain catalytic reactions.

Toxicological Information

The primary toxicological concerns are based on its hazard classifications: harmful if swallowed, and causing skin, eye, and respiratory irritation. There is currently no detailed toxicological data, such as LD50 or long-term exposure effects, available in the public domain for this specific compound.

Biological Activity and Signaling Pathways

As of the date of this guide, no specific biological activity or interaction with cellular signaling pathways has been reported in the scientific literature for this compound. However, structurally related compounds have shown biological effects. For instance, some substituted methylbenzoic acids have been investigated for their potential to inhibit protein kinases, including mitogen-activated protein kinase (MAPK).[2] Additionally, other complex halogenated benzoic acid derivatives have demonstrated anti-inflammatory properties through the inhibition of the MAPK and NF-κB signaling pathways. It is important to note that these findings on related molecules do not directly translate to the biological activity of this compound, and further research is required to elucidate its specific biological effects.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, general procedures for handling halogenated aromatic carboxylic acids in a research setting should be followed.

General Protocol for a Small-Scale Reaction:

-

Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

-

Reagent Addition: Under an inert atmosphere (if required by the reaction), carefully add this compound to the reaction vessel.

-

Solvent and Reagent Delivery: Add solvents and other reagents via syringe or cannula to avoid exposure.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction using appropriate procedures. Perform extractions and washes within the fume hood.

-

Purification: Purify the product using standard laboratory techniques such as column chromatography or recrystallization, ensuring proper ventilation and PPE usage.

-

Waste Management: Collect all waste streams (aqueous and organic) in appropriately labeled halogenated waste containers.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to consult their institution's safety guidelines.

References

Potential Biological Activities of 3-Bromo-4-chloro-5-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential pharmacological activities of 3-Bromo-4-chloro-5-methoxybenzoic acid and its derivatives. While direct biological data for this specific substitution pattern is limited, analysis of structurally related halogenated and methoxy-substituted benzoic acids suggests promising potential in anticancer, antimicrobial, and enzyme inhibition domains. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction

The benzoic acid scaffold is a versatile platform in drug discovery, with its biological effects being finely tunable by the nature and position of substituents on the aromatic ring. The presence of halogens (bromine and chlorine) and a methoxy (B1213986) group on the benzoic acid core, as in this compound, can significantly influence the molecule's lipophilicity, electronic properties, and steric profile. These modifications can enhance membrane permeability, modulate interactions with biological targets, and ultimately define the compound's pharmacodynamic and pharmacokinetic properties. This guide explores the extrapolated potential of these derivatives based on the activities of analogous compounds.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are hypothesized to exhibit the following activities:

Anticancer Activity

Numerous substituted benzoic acid derivatives have been investigated for their anticancer properties. The presence of halogen and methoxy groups can contribute to cytotoxic activity against various cancer cell lines. For instance, certain benzoic acid-substituted quinazolinones have demonstrated moderate to good anti-breast cancer activity. The proposed mechanisms of action for such compounds often involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Halogenated compounds are well-known for their antimicrobial properties. Derivatives of p-amino benzoic acid and other halogenated benzoic acids have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mode of action for benzoic acid derivatives as antibacterial agents can involve the disruption of bacterial cell homeostasis through the release of protons into the cytoplasm.

Enzyme Inhibition

Substituted benzoic acids have been identified as inhibitors of various enzymes implicated in disease pathogenesis. Key targets include:

-

Histone Deacetylases (HDACs): Inhibition of HDACs is a validated strategy in cancer therapy. Certain benzoic acid derivatives have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition.

-

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Benzoic acid derivatives have been designed and evaluated as AChE inhibitors.

-

Carbonic Anhydrases (CAs): CAs are targets for various therapeutic areas. Benzoic acid-based compounds have been explored as inhibitors of different CA isoforms.

Modulation of Cellular Pathways

Recent studies on 3-chloro-4-methoxybenzoic acid, a close structural analog, have suggested its role in modulating cellular proteostasis. Specifically, it has been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests that derivatives of this compound could be investigated as potential modulators of these critical cellular processes.

Data Presentation

The following tables summarize representative quantitative data for biological activities of structurally related substituted benzoic acid derivatives. Note: This data is for illustrative purposes to indicate the potential activity of this compound derivatives and is not a direct representation of their activity.

Table 1: Anticancer Activity of Representative Benzoic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Value |

| Benzoic acid substituted quinazolinone | MCF-7 | IC50 | 100 µM/ml |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | IC50 | 17.84 µM |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 | IC50 | 15.6 µM |

Table 2: Antimicrobial Activity of Representative Benzoic Acid Derivatives

| Compound Class | Microorganism | Activity Metric | Value |

| Schiff's base of 2-chloro benzoic acid | Escherichia coli | pMIC | 2.27 µM/ml |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC | 2.11 µM/ml |

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans | pMIC | 1.81 µM/ml |

Table 3: Enzyme Inhibition by Representative Benzoic Acid Derivatives

| Compound Class | Enzyme Target | Activity Metric | Value |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Acetylcholinesterase | Kᵢ | 13.62 ± 0.21 nM |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Carbonic Anhydrase I | Kᵢ | 33.00 ± 0.29 nM |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Carbonic Anhydrase II | Kᵢ | 18.78 ± 0.09 nM |

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This colorimetric assay measures AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.

-

Enzyme Addition: Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes.

-

Data Analysis: Calculate the rate of reaction. The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathways

// Nodes E1 [label="E1\n(Ub-Activating\nEnzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Ub-Conjugating\nEnzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ub Ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Target Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUb_Target [label="Polyubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP1 [label="ATP", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; AMP_PPi [label="AMP + PPi", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ATP1 -> E1 [arrowhead=vee, color="#202124"]; E1 -> AMP_PPi [style=dashed, arrowhead=none, color="#202124"]; Ub -> E1 [arrowhead=vee, color="#202124"]; E1 -> E2 [label="Ub", arrowhead=vee, color="#202124"]; E2 -> E3 [arrowhead=vee, color="#202124"]; Target -> E3 [arrowhead=vee, color="#202124"]; E3 -> PolyUb_Target [label="Polyubiquitination", arrowhead=vee, color="#202124"]; PolyUb_Target -> Proteasome [arrowhead=vee, color="#202124"]; Proteasome -> Peptides [arrowhead=vee, color="#202124"]; Proteasome -> Ub [label="Recycled", style=dashed, arrowhead=vee, color="#202124"]; }

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.// Nodes Initiation [label="Initiation\n(ULK1 Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleation [label="Nucleation\n(PI3K Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongation [label="Elongation & Closure\n(ATG proteins, LC3-II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phagophore [label="Phagophore", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Autophagosome [label="Autophagosome", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autolysosome [label="Autolysosome", shape=doublecircle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation & Recycling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoplasmic_Cargo [label="Cytoplasmic Cargo\n(e.g., damaged organelles)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Initiation -> Nucleation [arrowhead=vee, color="#202124"]; Nucleation -> Phagophore [arrowhead=vee, color="#202124"]; Phagophore -> Elongation [arrowhead=vee, color="#202124"]; Cytoplasmic_Cargo -> Phagophore [style=dashed, arrowhead=vee, color="#202124"]; Elongation -> Autophagosome [arrowhead=vee, color="#202124"]; Autophagosome -> Autolysosome [label="Fusion", arrowhead=vee, color="#202124"]; Lysosome -> Autolysosome [arrowhead=vee, color="#202124"]; Autolysosome -> Degradation [arrowhead=vee, color="#202124"]; }

Caption: The Autophagy-Lysosome Pathway for cellular component degradation.Experimental Workflow

// Nodes Start [label="Start:\nSynthesis of\n3-Bromo-4-chloro-5-methoxybenzoic\nacid derivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Screening", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., Broth Microdilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition Assays\n(e.g., AChE, CA, HDAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_ID [label="Hit Identification &\nLead Optimization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Preclinical Development", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> InVitro [arrowhead=vee, color="#202124"]; InVitro -> Anticancer [arrowhead=vee, color="#202124"]; InVitro -> Antimicrobial [arrowhead=vee, color="#202124"]; InVitro -> Enzyme [arrowhead=vee, color="#202124"]; Anticancer -> Hit_ID [arrowhead=vee, color="#202124"]; Antimicrobial -> Hit_ID [arrowhead=vee, color="#202124"]; Enzyme -> Hit_ID [arrowhead=vee, color="#202124"]; Hit_ID -> Mechanism [arrowhead=vee, color="#202124"]; Mechanism -> InVivo [arrowhead=vee, color="#202124"]; InVivo -> End [arrowhead=vee, color="#202124"]; }

Caption: A general workflow for the biological evaluation of novel compounds.Conclusion

While further direct experimental evidence is required, the analysis of structurally related compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their potential anticancer, antimicrobial, and enzyme-inhibiting properties warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the biological activities of this class of compounds and to elucidate their mechanisms of action. Future studies should focus on the synthesis of a library of these derivatives and their systematic evaluation in the assays described herein to establish a clear structure-activity relationship and identify lead candidates for further development.

3-Bromo-4-chloro-5-methoxybenzoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Halogenated benzoic acids, in particular, have emerged as a privileged scaffold due to their versatile reactivity and their prevalence in a wide array of bioactive molecules. This technical guide focuses on the potential of 3-Bromo-4-chloro-5-methoxybenzoic acid as a valuable building block in drug discovery. While direct applications in marketed drugs are not extensively documented, its unique substitution pattern offers a rich platform for chemical elaboration. This document will explore its physicochemical properties, potential synthetic applications in the context of kinase inhibitors and anti-inflammatory agents, and provide generalized experimental protocols. The insights provided are drawn from the established utility of structurally related halogenated benzoic acids in medicinal chemistry.

Physicochemical Properties and Reactivity Profile

This compound is a polysubstituted aromatic carboxylic acid with a molecular formula of C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol . Its structure presents multiple reaction sites, making it a versatile synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 2089300-59-2 | Sigma-Aldrich |

| Molecular Formula | C₈H₆BrClO₃ | Sigma-Aldrich |

| Molecular Weight | 265.49 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane (B109758) | Inferred from similar compounds like 5-Bromo-2-chlorobenzoic acid[1] |

The reactivity of this compound is governed by its key functional groups:

-

Carboxylic Acid: This group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. It is the primary handle for coupling with other molecular fragments.

-

Bromo and Chloro Substituents: The differential reactivity of the bromo and chloro groups can be exploited for selective cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom.

-

Methoxy (B1213986) Group: The electron-donating methoxy group influences the electronic properties of the aromatic ring and can be a site for demethylation to reveal a reactive hydroxyl group if desired.

Potential as a Building Block in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a substituted aromatic core that anchors the molecule within the ATP-binding pocket of the kinase. Halogenated benzoic acids are frequently used as starting materials for the synthesis of these core structures.[2][3][4]

Hypothetical Synthetic Strategy for a Kinase Inhibitor Scaffold

The following workflow illustrates a plausible synthetic route to a generic kinase inhibitor scaffold utilizing this compound as the starting material. This strategy involves an initial amidation of the carboxylic acid followed by a selective Suzuki coupling at the more reactive bromo position.

Generalized Experimental Protocol for Amidation

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Generalized Experimental Protocol for Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine the amide intermediate from the previous step (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired product.

Potential as a Building Block in Anti-inflammatory Drug Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain a central aromatic ring. The substitution pattern on this ring is critical for their biological activity, influencing their binding to targets like cyclooxygenase (COX) enzymes. The use of halogenated aromatic cores is a common strategy in the design of anti-inflammatory compounds.[5][6]

Hypothetical Synthetic Pathway to an Anti-inflammatory Agent

A plausible pathway to a potential anti-inflammatory agent could involve leveraging the carboxylic acid for amide bond formation with an amino acid-like fragment, a common motif in some anti-inflammatory molecules.

Biological Activity of Structurally Related Compounds

While specific data for derivatives of this compound is scarce, the anti-inflammatory potential of similar structures is documented. For instance, derivatives of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators.[5]

| Compound Class | Target/Mechanism | Reference |

| Halogenated Benzylidenebenzohydrazides | Multi-kinase inhibition (including EGFR, HER2) | [2] |

| Halogenated Benzoic Acid Derivatives in Pyrimidines | Aurora Kinase Inhibition | [3] |

| 5-Bromo-2-chlorobenzoic acid derivatives | Precursor for NSAIDs, antipsychotics, anticancer agents | [1] |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Inhibition of LPS-induced NO and PGE2 expression | [5] |

Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Derivative

A kinase inhibitor derived from this compound could potentially target a signaling pathway implicated in cell proliferation and survival, such as the MAPK/ERK pathway.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its polysubstituted aromatic ring provides a rigid scaffold with multiple, chemically distinct handles for synthetic diversification. By drawing parallels with the established utility of other halogenated benzoic acids, it is reasonable to project its potential in the synthesis of kinase inhibitors, anti-inflammatory agents, and other classes of therapeutic molecules. The generalized synthetic protocols and hypothetical pathways outlined in this guide are intended to provide a conceptual framework for researchers to unlock the potential of this versatile chemical entity in their drug discovery endeavors. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its value in medicinal chemistry.

References

- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of substituted benzoic acids is a compelling narrative of scientific inquiry, serendipitous discovery, and the dawn of modern pharmacology. From ancient remedies derived from willow bark to the synthesis of blockbuster drugs that have shaped global health, this class of molecules has had a profound and lasting impact. This technical guide provides a comprehensive overview of the discovery and history of key substituted benzoic acids, with a focus on the experimental foundations and quantitative data that underpinned their development. We delve into the seminal moments of their creation, the evolution of their synthesis, and the elucidation of their mechanisms of action, offering a detailed resource for researchers and professionals in the field of drug development.

The Dawn of Salicylates: From Willow Bark to Salicylic (B10762653) Acid

The therapeutic properties of salicylate-rich plants were recognized for millennia. Ancient civilizations, including the Sumerians and Egyptians, used willow bark for its analgesic and antipyretic effects.[1] However, it was not until the 19th century that the active principles of these traditional remedies were isolated and identified.

A pivotal moment in this journey was the isolation of salicin (B1681394) from willow bark by Johann Buchner in 1828.[2] This was followed by the work of Raffaele Piria, who in 1838, successfully converted salicin into salicylic acid.[3] The first complete chemical synthesis of salicylic acid was achieved by the German chemist Hermann Kolbe in 1860 through a process that would come to be known as the Kolbe-Schmitt reaction.[4][5][6][7][8][9][10][11]

Experimental Protocol: The Kolbe-Schmitt Reaction for Salicylic Acid Synthesis

General Principles of the Kolbe-Schmitt Reaction:

-

Formation of Sodium Phenoxide: Phenol (B47542) is treated with a strong base, typically sodium hydroxide, to form sodium phenoxide. This step is crucial as the phenoxide ion is a much stronger nucleophile than phenol itself.

-

Carboxylation: The sodium phenoxide is then heated in a sealed vessel under a high pressure of carbon dioxide (around 100 atm) at a temperature of approximately 125°C.[4][7][8][11] The electrophilic carbon of CO2 is attacked by the electron-rich aromatic ring of the phenoxide, primarily at the ortho position.

-

Acidification: The resulting sodium salicylate (B1505791) is then treated with a strong acid, such as sulfuric acid, to protonate the carboxylate group and precipitate salicylic acid.[7][8][11]

Logical Workflow of the Kolbe-Schmitt Reaction

Caption: A simplified workflow of the Kolbe-Schmitt reaction.

The Birth of a Wonder Drug: The Synthesis of Aspirin (B1665792)

While salicylic acid proved to be an effective anti-inflammatory and analgesic agent, its use was limited by its severe gastrointestinal side effects.[1] This challenge prompted chemists to seek a less irritating derivative. In 1853, the French chemist Charles Gerhardt first synthesized acetylsalicylic acid by reacting sodium salicylate with acetyl chloride.[1][2][3][12][13][14] However, Gerhardt's method was cumbersome, and he did not pursue its medicinal applications.[1][13]

It was not until 1897 that a stable and pure form of acetylsalicylic acid was synthesized by Felix Hoffmann, a chemist at the German company Bayer.[2][15][16][17][18] This achievement marked the birth of Aspirin, a drug that would revolutionize medicine.

Experimental Protocol: Hoffmann's Synthesis of Acetylsalicylic Acid (Aspirin)

Hoffmann's key innovation was the use of acetic anhydride (B1165640) for the acetylation of salicylic acid, which produced a purer and more stable product.[16] The synthesis is an esterification reaction where the hydroxyl group of salicylic acid is converted to an ester group.[12]

General Principles of Aspirin Synthesis:

-

Reaction Setup: Salicylic acid is reacted with an excess of acetic anhydride.

-

Catalysis: A small amount of a strong acid, such as sulfuric or phosphoric acid, is typically used as a catalyst to speed up the reaction.[12]

-

Heating: The reaction mixture is heated, often in a water bath, to promote the esterification process.

-

Crystallization: Upon cooling and the addition of water, the acetylsalicylic acid product, which is less soluble in water than the reactants, crystallizes out of the solution.

-

Purification: The crude aspirin is then collected by filtration and can be further purified by recrystallization.

Experimental Workflow for Aspirin Synthesis

Caption: A generalized workflow for the laboratory synthesis of aspirin.

Probenecid (B1678239): A Tale of Drug Synergism and Gout Treatment

The development of probenecid, a substituted benzoic acid with a sulfonamide group, is a fascinating example of drug development driven by a specific clinical need. During World War II, penicillin was in short supply, and a method was needed to prolong its therapeutic effects. Probenecid was developed to competitively inhibit the renal excretion of penicillin, thereby increasing its plasma concentration and duration of action.

The synthesis of probenecid involves the reaction of 4-carboxybenzene sulfonamide with di-n-propylamine.[19] While the original detailed protocol by Miller, Ziegler, and Sprague from 1949 is not readily accessible, modern synthesis methods have been described, including a water-phase synthesis approach.

Quantitative Data on Key Substituted Benzoic Acids

The following tables summarize key quantitative data for benzoic acid, salicylic acid, acetylsalicylic acid, and probenecid.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 159 | 2.97[15] |

| Acetylsalicylic Acid | C₉H₈O₄ | 180.16 | 135[16] | 3.5[3][12][16][20][21] |

| Probenecid | C₁₃H₁₉NO₄S | 285.36 | 194-196[22] | 3.53[23] |

Table 2: Solubility Data

| Compound | Water Solubility | Notes |

| Benzoic Acid | 3.4 g/L at 25°C | - |

| Salicylic Acid | 2.24 g/L at 25°C[24] | Solubility increases with pH.[15][25] |

| Acetylsalicylic Acid | 3 mg/mL at 25°C[20] | Solubility is pH-dependent.[3] |

| Probenecid | Practically insoluble in water[26] | Soluble in dilute alkali and organic solvents like alcohol and acetone.[26] |

Table 3: Biological Activity Data

| Compound | Target(s) | Key Findings |

| Benzoic Acid | Fungal and bacterial cells | Inhibits the growth of mold, yeast, and some bacteria by disrupting intracellular pH.[27][28][29] |

| Acetylsalicylic Acid | COX-1 and COX-2 | Irreversibly inhibits COX enzymes, with some evidence for COX-independent mechanisms. |

| Probenecid | OAT1, OAT3, URAT1 | Ki for OAT1: 18.6 ± 5.1 µM; Ki for OAT3: 12.6 ± 4.2 µM.[30][31] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzoic acids are mediated through their interaction with specific biological targets. The following diagrams illustrate the key signaling pathways for aspirin and probenecid.

Signaling Pathway of Aspirin's Anti-inflammatory Action

Caption: Aspirin's mechanism of action via COX-1 and COX-2 inhibition.

Mechanism of Action of Probenecid in the Renal Tubule

Caption: Probenecid's dual action on renal transporters.

Conclusion

The journey from the empirical use of medicinal plants to the rational design and synthesis of substituted benzoic acids represents a microcosm of the evolution of pharmaceutical science. The pioneering work of chemists like Kolbe, Gerhardt, and Hoffmann laid the groundwork for the development of some of the most impactful drugs in history. This technical guide has provided a detailed look at the discovery, synthesis, and mechanism of action of key substituted benzoic acids, offering valuable insights for today's researchers and drug development professionals. The enduring legacy of these molecules continues to inspire the search for new and improved therapeutics.

References

- 1. ukessays.com [ukessays.com]

- 2. Felix Hoffmann | Science History Institute [sciencehistory.org]

- 3. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. future4200.com [future4200.com]

- 7. Kolbe-Schmitt_reaction [chemeurope.com]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. Hermann Kolbe - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Aspirin - Wikipedia [en.wikipedia.org]

- 13. The French Chemist Charles Frederic Gerhardt - 2161 Words | Bartleby [bartleby.com]

- 14. [Clarification on publications concerning the synthesis of acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]

- 17. pmlive.com [pmlive.com]

- 18. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. アセチルサリチル酸 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 21. fip.org [fip.org]

- 22. Probenecid [drugfuture.com]

- 23. go.drugbank.com [go.drugbank.com]

- 24. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. physicsforums.com [physicsforums.com]

- 26. s3.pgkb.org [s3.pgkb.org]

- 27. What is Benzoic Acid used for? [synapse.patsnap.com]

- 28. ijans.org [ijans.org]

- 29. youtube.com [youtube.com]

- 30. researchgate.net [researchgate.net]

- 31. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Examination of 3-Bromo-4-chloro-5-methoxybenzoic Acid: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chloro-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties, drawing upon available data and comparative analysis with structurally related compounds. Due to a lack of direct experimental and theoretical studies on the title compound, this paper leverages computational data from analogous molecules to predict its physicochemical characteristics, molecular orbital energies, and reactivity. This information is crucial for researchers engaged in the design of novel therapeutics and functional materials, offering insights into potential synthesis pathways, biological activity, and material properties.

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in the development of pharmaceuticals and functional organic materials. The strategic placement of halogen and methoxy (B1213986) groups on the benzene (B151609) ring can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. This compound presents a unique combination of substituents that warrants a detailed theoretical investigation to unlock its potential. This document summarizes its known physicochemical properties and provides a theoretical framework for understanding its chemical behavior.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not publicly available, key physicochemical properties have been computed and are available through various chemical databases. These properties are essential for predicting the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₃ | PubChem[1] |

| Molecular Weight | 265.49 g/mol | PubChem[1] |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| CAS Number | 2089300-59-2 | Sigma-Aldrich[2] |

| InChI Key | YFFRDMLPBOPNGJ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)C(=O)O)Cl | PubChem[1] |

Table 1: General and Computed Physicochemical Properties of this compound.

Theoretical Framework and Computational Methodology

Due to the absence of direct computational studies on this compound, the theoretical insights presented here are based on established quantum chemical methods applied to structurally similar compounds, such as substituted benzoic acids. The methodologies referenced in the analysis of analogous molecules typically involve Density Functional Theory (DFT), a robust method for predicting molecular structures, vibrational frequencies, and electronic properties.

Standard Computational Protocol for Analogous Systems

A typical computational study on a substituted benzoic acid would involve the following steps:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its most stable energetic conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

-

Vibrational Frequency Analysis: This calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack and intermolecular interactions.

Caption: A generalized workflow for the theoretical analysis of organic molecules.

Frontier Molecular Orbitals and Chemical Reactivity (Predictive Analysis)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity. While specific values for this compound are not available, we can infer its electronic characteristics based on the effects of its substituents.

-

HOMO: The HOMO energy is associated with the ability to donate electrons. The methoxy group (-OCH₃) is an electron-donating group, which would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

-

LUMO: The LUMO energy relates to the ability to accept electrons. The carboxylic acid (-COOH), bromo (-Br), and chloro (-Cl) groups are electron-withdrawing, which would lower the LUMO energy, making the molecule a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. The combination of electron-donating and electron-withdrawing groups in this compound likely results in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.

| Parameter | Predicted Influence on this compound | Rationale |

| HOMO Energy | Relatively High | The electron-donating methoxy group increases electron density in the aromatic ring. |

| LUMO Energy | Relatively Low | The electron-withdrawing carboxylic acid, bromo, and chloro groups decrease electron density. |

| HOMO-LUMO Gap | Moderate | The competing effects of electron-donating and withdrawing groups lead to a balanced reactivity profile. |

| Chemical Reactivity | Moderately Reactive | The molecule possesses sites susceptible to both electrophilic and nucleophilic attack. |

Table 2: Predicted Frontier Molecular Orbital Characteristics and Chemical Reactivity.

Potential Signaling Pathway Interactions (Hypothetical)

Benzoic acid derivatives are known to interact with various biological targets. While no specific biological activity has been reported for this compound, its structure suggests potential interactions with enzymatic pathways where substituted benzoic acids act as inhibitors or modulators. For instance, compounds with similar structural features have been investigated as inhibitors of enzymes in inflammatory or metabolic pathways.

A hypothetical interaction could involve the inhibition of a signaling cascade. The following diagram illustrates a generic pathway where a molecule like this compound could act as an inhibitor.

Caption: A potential mechanism of action via kinase inhibition.

Conclusion and Future Directions